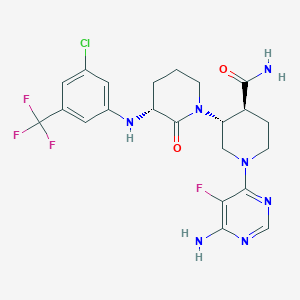
Vecabrutinib
Vue d'ensemble
Description
Vecabrutinib is a selective, reversible, noncovalent Bruton’s tyrosine kinase (BTK) inhibitor with potent in vitro inhibitory activity against both wild type and C481S-mutated BTK . It has been under investigation for the treatment of chronic lymphocytic leukemia (CLL) .
Molecular Structure Analysis
This compound’s molecular formula is C22H24ClF4N7O2 . The specific molecular structure can be found in databases like PubChem .
Chemical Reactions Analysis
This compound shows activity against both wild-type and C481S-mutated BTK . Unlike ibrutinib and other covalent BTK inhibitors, this compound showed retention of the inhibitory effect on C481S BTK mutants in vitro .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 529.9 g/mol . More detailed physical and chemical properties can be found in databases like PubChem .
Applications De Recherche Scientifique
Traitement de la leucémie lymphoïde chronique (LLC)
Vecabrutinib a été évalué en tant qu'inhibiteur non covalent de la tyrosine kinase de Bruton (BTK) et de la kinase inductible par l'interleukine-2 (ITK), qui sont cruciales dans le traitement de la LLC. Il est particulièrement efficace dans les cas résistants à l'ibrutinib en raison de la mutation C481S de la BTK. La capacité de this compound à conserver des effets inhibiteurs sur la BTK mutante suggère une avancée significative dans la survenue de la résistance aux médicaments {svg_1}.
Immunomodulation dans la LLC
Le médicament a montré des promesses dans la modulation du microenvironnement tumoral, ce qui est vital pour le traitement de la LLC. Il conduit à une immunomodulation favorable des lymphocytes T, réduisant les populations de lymphocytes T effecteurs et à mémoire tout en augmentant les populations naïves. Cette reprogrammation du microenvironnement pourrait améliorer l'efficacité globale du traitement {svg_2}.
Thérapie combinée avec le vénetoclax
La combinaison de this compound avec le vénetoclax, un inhibiteur de la protéine anti-apoptotique, a démontré une amélioration des taux de survie dans les modèles précliniques. Cette thérapie combinée augmente l'efficacité du traitement et offre un nouveau régime thérapeutique potentiel pour les patients atteints de LLC {svg_3}.
Amélioration de la thérapie cellulaire CAR T
Les données précliniques suggèrent que this compound peut améliorer l'efficacité et la sécurité de la thérapie cellulaire CAR T ciblant CD19 (CART19). Il augmente l'activité cytotoxique des cellules CART19 et maintient leur capacité de prolifération, améliorant potentiellement les réponses durables à long terme dans les malignités hématologiques {svg_4}.
Réduction des toxicités de la thérapie cellulaire CAR T
This compound a été montré pour réduire le niveau de cytokines pro-inflammatoires, qui sont associées à des toxicités telles que le syndrome de libération de cytokines et la neurotoxicité dans les thérapies cellulaires CAR T. Cette réduction pourrait atténuer de nombreuses préoccupations empêchant actuellement l'utilisation généralisée des thérapies cellulaires CAR T {svg_5}.
Traitement de la maladie chronique du greffon contre l'hôte (CGVH)
Dans un modèle murin de CGVH sclérodermique, this compound a réduit de manière significative les symptômes tels que l'irritation cutanée, la rougeur, l'alopécie et la diarrhée. En modulant les sous-populations de cellules B et T pathogènes, this compound offre une nouvelle approche de la gestion de la CGVH, une complication fréquente après la transplantation de cellules souches allogéniques {svg_6}.
Mécanisme D'action
Target of Action
Vecabrutinib primarily targets Bruton’s Tyrosine Kinase (BTK) and IL-2-inducible T-cell Kinase (ITK) . BTK is a key component of B-cell receptor (BCR) signaling, which promotes the survival and proliferation of malignant B cells . ITK plays a role in modulating the tumor microenvironment .
Mode of Action
This compound binds non-covalently in the ATP binding pocket of BTK . This allows this compound to retain its inhibitory effect on both wild-type and C481S-mutated BTK .
Biochemical Pathways
This compound affects the BCR signaling pathway. The binding of antigens to the B cell receptor leads to the phosphorylation of the intracellular immunoreceptor tyrosine-based activation motifs (ITAMs) of CD79A and CD79B. This initiates SYK activation, which then results in BTK activation and subsequent PLCG2 activation. This signal cascade ultimately leads to the activation of NF-κB and MAPK/ERK pathways, contributing to the survival and proliferation of CLL cells .
Pharmacokinetics
It is known that this compound is administered orally and has shown significant decreases in btk phosphorylation as early as 1 hour post-first dose .
Result of Action
This compound treatment leads to a decrease in CD8+ effector and memory T-cell populations, whereas the naive populations are increased . It also significantly reduces the frequency of regulatory CD4+ T cells in vivo . Unlike ibrutinib, this compound treatment shows minimal adverse impact on the activation and proliferation of isolated T cells .
Action Environment
The efficacy of this compound can be influenced by the tumor microenvironment. The off-target inhibition of ITK by ibrutinib may play a role in modulating the tumor microenvironment, potentially enhancing the treatment benefit . .
Analyse Biochimique
Biochemical Properties
Vecabrutinib plays a crucial role in biochemical reactions by inhibiting BTK and ITK. It interacts with the ATP binding pocket of BTK, preventing the phosphorylation of downstream targets such as phospholipase C gamma 2 (PLCγ2). This inhibition disrupts B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. This compound also inhibits ITK, which is involved in T-cell receptor (TCR) signaling, thereby modulating the immune response .
Cellular Effects
This compound affects various types of cells and cellular processes. In B-cells, it inhibits BCR signaling, leading to reduced cell proliferation and survival. In T-cells, this compound modulates TCR signaling, affecting T-cell activation and proliferation. This dual inhibition results in favorable immunomodulation, reducing the frequency of regulatory T cells and enhancing the anti-tumor immune response .
Molecular Mechanism
At the molecular level, this compound binds noncovalently to the ATP binding pocket of BTK, inhibiting its kinase activity. This binding is not dependent on the C481 residue of BTK, which is the site of mutation that confers resistance to covalent inhibitors like ibrutinib. This compound also inhibits ITK by binding to its ATP binding pocket, thereby preventing TCR signaling. These interactions result in the inhibition of downstream signaling pathways, leading to reduced cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability and sustained inhibitory effects over time. Studies have demonstrated that this compound retains its inhibitory activity against BTK and ITK in vitro, even in the presence of mutations that confer resistance to covalent inhibitors. Long-term treatment with this compound has been associated with favorable immunomodulatory effects and reduced tumor burden in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Lower doses of this compound have been shown to inhibit BTK and ITK effectively, while higher doses may result in increased toxicity. Studies have identified an optimal dosage range that maximizes therapeutic efficacy while minimizing adverse effects. Toxic effects at high doses include hematological toxicity and gastrointestinal disturbances .
Metabolic Pathways
This compound is metabolized primarily via the cytochrome P450 (CYP) enzyme system, particularly CYP3A4. This metabolic pathway results in the formation of various metabolites, some of which retain inhibitory activity against BTK and ITK. The metabolism of this compound can be influenced by co-administration with other drugs that affect CYP3A4 activity .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, which influence its localization and accumulation in specific tissues. The distribution of this compound is also affected by its binding affinity to plasma proteins .
Subcellular Localization
This compound localizes primarily in the cytoplasm, where it exerts its inhibitory effects on BTK and ITK. It does not require specific targeting signals or post-translational modifications for its activity. The subcellular localization of this compound is consistent with its role in inhibiting cytoplasmic kinases involved in BCR and TCR signaling .
Propriétés
IUPAC Name |
(3R,4S)-1-(6-amino-5-fluoropyrimidin-4-yl)-3-[(3R)-3-[3-chloro-5-(trifluoromethyl)anilino]-2-oxopiperidin-1-yl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClF4N7O2/c23-12-6-11(22(25,26)27)7-13(8-12)32-15-2-1-4-34(21(15)36)16-9-33(5-3-14(16)19(29)35)20-17(24)18(28)30-10-31-20/h6-8,10,14-16,32H,1-5,9H2,(H2,29,35)(H2,28,30,31)/t14-,15+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRRJMOBVVGXEJ-XHSDSOJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2CN(CCC2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C(=O)N(C1)[C@H]2CN(CC[C@@H]2C(=O)N)C3=NC=NC(=C3F)N)NC4=CC(=CC(=C4)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClF4N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1510829-06-7 | |
| Record name | Vecabrutinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1510829067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vecabrutinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16657 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | VECABRUTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQ7O0OB5GU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[3-(Dimethylamino)propoxy]-6-Methoxy-2-(4-Methyl-1,4-Diazepan-1-Yl)-N-(1-Methylpiperidin-4-Yl)quinazolin-4-Amine](/img/structure/B611569.png)
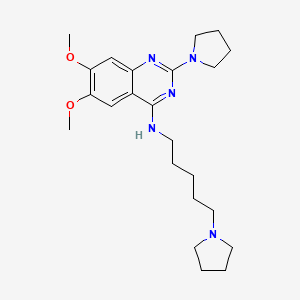
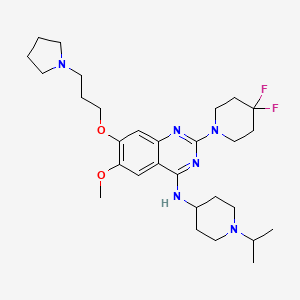

![(7s)-7-Amino-N-[(4-Fluorophenyl)methyl]-8-Oxo-2,9,16,18,21-Pentaazabicyclo[15.3.1]henicosa-1(21),17,19-Triene-20-Carboxamide](/img/structure/B611580.png)
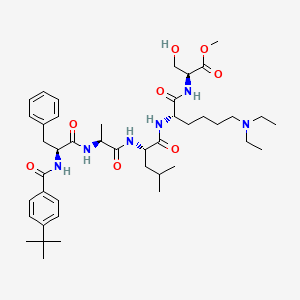
![trans-4-(5-(4-((4-Methyl-1,4-diazepan-1-yl)methyl)phenyl)-2-(((S)-pentan-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-cyclohexan-1-ol](/img/structure/B611583.png)
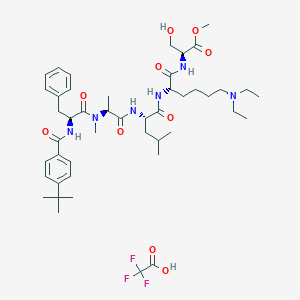
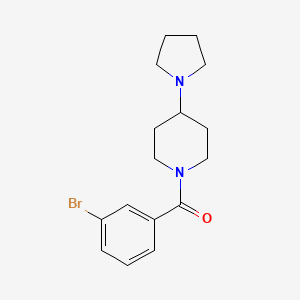

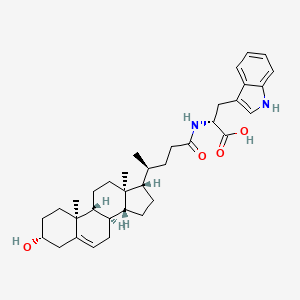
![N-[(2R)-5-(6-fluoropyridin-3-yl)-2,3-dihydro-1H-inden-2-yl]propane-2-sulfonamide](/img/structure/B611591.png)